![molecular formula C20H19N5O3 B2893638 2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1024285-08-2](/img/structure/B2893638.png)
2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a complex organic molecule. It has a molecular formula of C21H21N5O4 and a molecular weight of 407.42 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved sources. Such properties would typically include things like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
The compound , known by its various names including “2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide,” is a derivative of triazole, a class of heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their broad spectrum of biological activities and have been utilized in various scientific research applications. Below is a comprehensive analysis focusing on six unique applications of this compound:
Antimicrobial Activity
Triazole derivatives exhibit significant antimicrobial properties. They have been used to develop new classes of antibacterial agents to combat multidrug-resistant pathogens . The structure of the compound allows it to form non-covalent bonds with enzymes and receptors, which can be exploited to create potent antimicrobial agents.
Anticancer Applications
The unique structure of triazole derivatives facilitates their use in anticancer research. They can induce broad-spectrum biological activities, including antituberculosis, antibacterial, and anti-HIV effects, which are beneficial in cancer treatment strategies . Their ability to bind with various biomolecules makes them suitable candidates for targeted cancer therapies.
Antiviral Properties
Compounds containing triazole have shown promise in antiviral applications. They have been used in the synthesis of drugs like Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis . The compound’s ability to inhibit viral replication makes it a valuable tool in antiviral drug development.
Antifungal Efficacy
Triazole derivatives, such as Itraconazole, Fluconazole, and Voriconazole, are commonly used as antifungals in clinical applications . The compound’s antifungal activity is derived from its interaction with the fungal cell membrane, leading to the inhibition of fungal growth.
Analgesic and Anti-inflammatory Uses
The compound has potential analgesic and anti-inflammatory applications due to its ability to modulate pain perception and inflammatory responses . This makes it a candidate for the development of new pain relief and anti-inflammatory medications.
Anticonvulsant Effects
Triazole derivatives have been incorporated into drug candidates as anticonvulsant agents. They can modulate neurotransmitter function, which is crucial in the management of seizure disorders . The compound’s structural features allow it to interact with neuronal receptors, providing a basis for the development of new antiepileptic drugs.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-13-8-10-15(11-9-13)25-19(27)17-18(20(25)28)24(23-22-17)12-16(26)21-14-6-4-3-5-7-14/h3-11,17-18H,2,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMFMACKUPYHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)
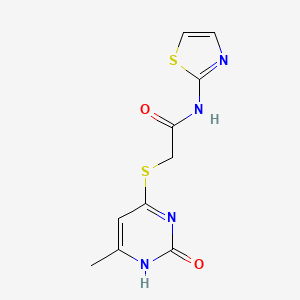
![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)
![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B2893562.png)
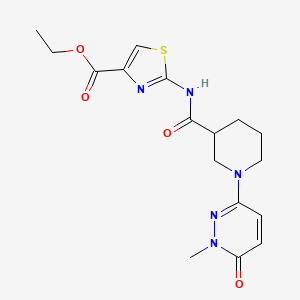

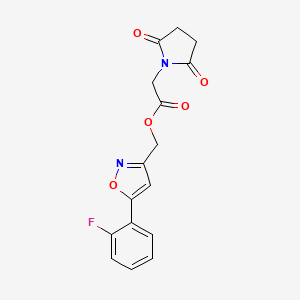
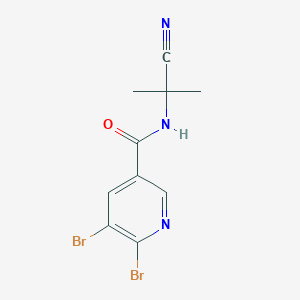
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2893569.png)
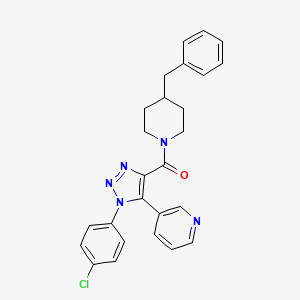

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-(4-ethoxy-3-methoxybenzyl)propanamide](/img/structure/B2893576.png)
